Cas no 13138-72-2 (5-nitro-1h-pyrrole-2-carboxylic Acid)
5-nitro-1h-pyrrole-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 5-nitro-1h-pyrrole-2-carboxylic Acid
- AG-A-86665
- 5-Nitro-pyrrol-carbonsaeure-(2)
- CTK7I7604
- 2-Carboxy-5-nitro-pyrrol
- EN300-31446
- SureCN3994803
- 5-nitro-pyrrole-2-carboxylic acid
- 5-Nitro-pyrrol-2-carbonsaeure
- AC1Q73BS
- QC-5305
- 2-Pyrrolecarboxylic acid, 5-nitro-
- DB-317778
- D85717
- Z324590208
- CS-0198910
- 5-nitropyrrole-2-carboxylic acid
- MFCD09971490
- DTXSID90625206
- VAOZHQMZMOXIRY-UHFFFAOYSA-N
- AS-79717
- SCHEMBL3994803
- 5-nitro-1H-pyrrole-2-carboxylicacid
- AKOS009171054
- SB62705
- 13138-72-2
-
- MDL: MFCD09971490
- Inchi: 1S/C5H4N2O4/c8-5(9)3-1-2-4(6-3)7(10)11/h1-2,6H,(H,8,9)
- InChI Key: VAOZHQMZMOXIRY-UHFFFAOYSA-N
- SMILES: OC(C1=CC=C([N+](=O)[O-])N1)=O
Computed Properties
- Exact Mass: 156.01700
- Monoisotopic Mass: 156.01710661g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 98.9Ų
Experimental Properties
- PSA: 98.91000
- LogP: 1.14430
5-nitro-1h-pyrrole-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DI294-1g |
5-nitro-1h-pyrrole-2-carboxylic Acid |
13138-72-2 | 95+% | 1g |
3600.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DI294-50mg |
5-nitro-1h-pyrrole-2-carboxylic Acid |
13138-72-2 | 95+% | 50mg |
409.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DI294-200mg |
5-nitro-1h-pyrrole-2-carboxylic Acid |
13138-72-2 | 95+% | 200mg |
1024.0CNY | 2021-07-10 | |
| TRC | N497750-10mg |
5-nitro-1H-pyrrole-2-carboxylic acid |
13138-72-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N497750-50mg |
5-nitro-1H-pyrrole-2-carboxylic acid |
13138-72-2 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N497750-100mg |
5-nitro-1H-pyrrole-2-carboxylic acid |
13138-72-2 | 100mg |
$ 295.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | D964469-100mg |
5-nitro-1H-pyrrole-2-carboxylic acid |
13138-72-2 | 95% | 100mg |
$275 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1213520-1g |
5-Nitro-1H-pyrrole-2-carboxylic acid |
13138-72-2 | 95% | 1g |
$510 | 2024-07-23 | |
| Enamine | EN300-31446-0.05g |
5-nitro-1H-pyrrole-2-carboxylic acid |
13138-72-2 | 95.0% | 0.05g |
$112.0 | 2025-03-19 | |
| Enamine | EN300-31446-0.1g |
5-nitro-1H-pyrrole-2-carboxylic acid |
13138-72-2 | 95.0% | 0.1g |
$168.0 | 2025-03-19 |
5-nitro-1h-pyrrole-2-carboxylic Acid Suppliers
5-nitro-1h-pyrrole-2-carboxylic Acid Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 5-nitro-1h-pyrrole-2-carboxylic Acid
Introduction to 5-nitro-1H-pyrrole-2-carboxylic Acid (CAS No. 13138-72-2)
5-nitro-1H-pyrrole-2-carboxylic acid (CAS No. 13138-72-2) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biochemistry, and pharmaceutical research. This compound, characterized by its unique molecular structure, has been extensively studied for its potential applications in drug development and as a building block in the synthesis of more complex molecules.
The chemical formula of 5-nitro-1H-pyrrole-2-carboxylic acid is C5H4N2O4, and it features a pyrrole ring with a nitro group at the 5-position and a carboxylic acid group at the 2-position. The presence of these functional groups imparts distinct chemical properties, making it a valuable intermediate in various synthetic pathways.
In recent years, 5-nitro-1H-pyrrole-2-carboxylic acid has been explored for its potential therapeutic applications. One notable area of research is its use as an intermediate in the synthesis of anti-inflammatory drugs. Studies have shown that derivatives of this compound exhibit potent anti-inflammatory activity, which could be beneficial in treating conditions such as arthritis and other inflammatory disorders.
Beyond its pharmaceutical applications, 5-nitro-1H-pyrrole-2-carboxylic acid has also been investigated for its role in materials science. Its ability to form stable complexes with various metals has led to its use in the development of metallopolymers and coordination polymers. These materials have potential applications in catalysis, sensing, and electronic devices.
The synthesis of 5-nitro-1H-pyrrole-2-carboxylic acid typically involves a multi-step process that begins with the formation of the pyrrole ring followed by the introduction of the nitro and carboxylic acid groups. Recent advancements in synthetic methods have focused on improving the yield and purity of the final product, making it more accessible for large-scale production.
In the context of drug discovery, 5-nitro-1H-pyrrole-2-carboxylic acid has been used as a scaffold for the design of novel compounds with improved pharmacological properties. For instance, researchers have synthesized derivatives that exhibit enhanced solubility and bioavailability, which are crucial factors for effective drug delivery.
The biological activity of 5-nitro-1H-pyrrole-2-carboxylic acid has been evaluated through various in vitro and in vivo studies. These studies have demonstrated that certain derivatives can effectively inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, thereby alleviating inflammation.
In addition to its anti-inflammatory properties, some derivatives of 5-nitro-1H-pyrrole-2-carboxylic acid have shown promise as potential anticancer agents. Research has indicated that these compounds can induce apoptosis in cancer cells while sparing normal cells, making them attractive candidates for further development.
The environmental impact of 5-nitro-1H-pyrrole-2-carboxylic acid and its derivatives is another important consideration. Efforts are being made to develop greener synthetic methods that minimize waste and reduce the use of hazardous reagents. Sustainable approaches to synthesis not only benefit the environment but also align with regulatory requirements and consumer preferences.
In conclusion, 5-nitro-1H-pyrrole-2-carboxylic acid (CAS No. 13138-72-2) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and versatile reactivity make it an invaluable tool for researchers working in fields such as drug discovery, materials science, and environmental chemistry. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in modern science.
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